(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
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Overview
Description
5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes iodine atoms, a propynyloxy group, and a thiazolidinone ring
Preparation Methods
The synthesis of 5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the benzylidene group: This involves the condensation of the thiazolidinone with an aldehyde, in this case, 3,5-diiodo-4-(2-propynyloxy)benzaldehyde.
Formation of the imino group: This step involves the reaction of the intermediate with 4-methoxyaniline under acidic conditions to form the final product.
Chemical Reactions Analysis
5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atoms and the thiazolidinone ring may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-[3,5-diiodo-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one include:
- 5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
- 5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
- 5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
These compounds share the thiazolidinone ring and benzylidene group but differ in their substituents
Properties
Molecular Formula |
C20H14I2N2O3S |
---|---|
Molecular Weight |
616.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14I2N2O3S/c1-3-8-27-18-15(21)9-12(10-16(18)22)11-17-19(25)24-20(28-17)23-13-4-6-14(26-2)7-5-13/h1,4-7,9-11H,8H2,2H3,(H,23,24,25)/b17-11+ |
InChI Key |
LVIRKQVYAKQQPI-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)I)OCC#C)I)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)OCC#C)I)S2 |
Origin of Product |
United States |
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